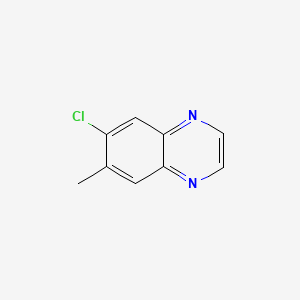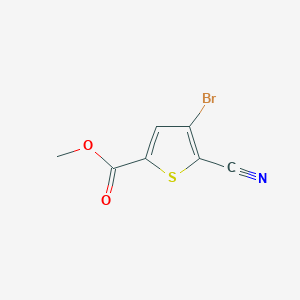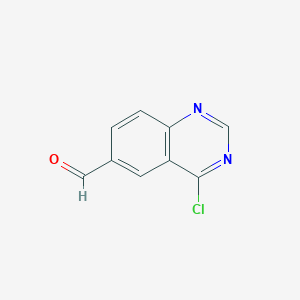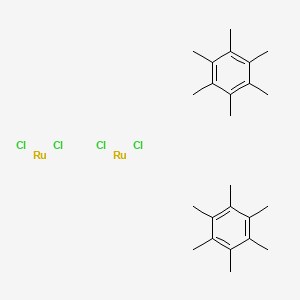
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene
描述
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene is a chemical compound with the molecular formula C24H36Cl4Ru2. It is an organometallic complex where ruthenium is coordinated with 1,2,3,4,5,6-hexamethylbenzene and two chlorine atoms. This compound is known for its unique structural and chemical properties, making it valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene can be synthesized through the reaction of ruthenium trichloride with 1,2,3,4,5,6-hexamethylbenzene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and mild heating.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium species.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential in creating advanced materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with biological molecules.
Biological Studies: The compound is used to study the interactions between metal complexes and biological systems, providing insights into metalloprotein functions.
作用机制
The mechanism of action of Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene involves its ability to coordinate with various ligands and substrates. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The hexamethylbenzene ligand provides stability and influences the electronic properties of the complex. Molecular targets include enzymes and proteins, where the compound can inhibit or modify their activity through coordination or redox mechanisms.
相似化合物的比较
Similar Compounds
Dichlororuthenium;benzene: Similar structure but with benzene instead of hexamethylbenzene.
Dichlororuthenium;cyclopentadienyl: Contains cyclopentadienyl ligands instead of hexamethylbenzene.
Dichlororuthenium;triphenylphosphine: Features triphenylphosphine ligands.
Uniqueness
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene is unique due to the presence of the hexamethylbenzene ligand, which provides increased steric bulk and electron-donating properties. This influences the reactivity and stability of the complex, making it distinct from other ruthenium complexes with different ligands.
属性
IUPAC Name |
dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18.4ClH.2Ru/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIEWAYDUQTTQ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl4Ru2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67421-02-7 | |
| Record name | Dichlorohexamethylbenzene ruthenium(II) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



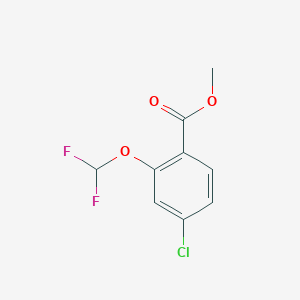
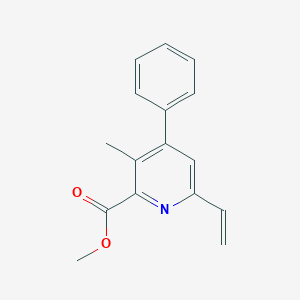
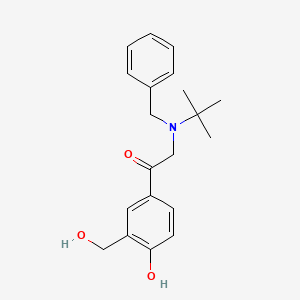
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
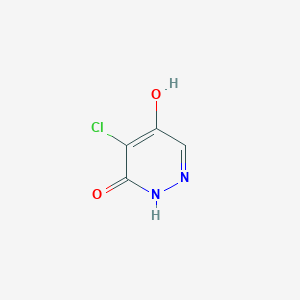
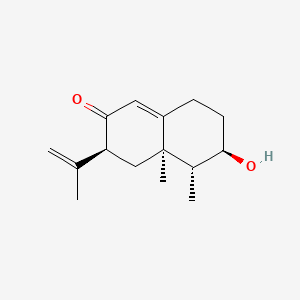
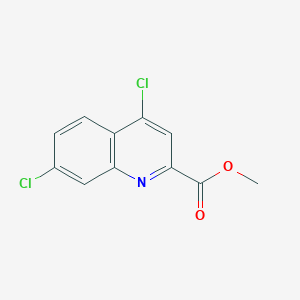

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)
